molecular formula C11H14ClNO B6280397 3,4-dihydrospiro[1,4-benzoxazine-2,1'-cyclobutane] hydrochloride CAS No. 2247106-91-6

3,4-dihydrospiro[1,4-benzoxazine-2,1'-cyclobutane] hydrochloride

Cat. No.: B6280397
CAS No.: 2247106-91-6
M. Wt: 211.7
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Description

3,4-dihydrospiro[1,4-benzoxazine-2,1’-cyclobutane] hydrochloride is a chemical compound with the molecular formula C11H13NO·HCl It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydrospiro[1,4-benzoxazine-2,1’-cyclobutane] hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a benzoxazine derivative with a cyclobutane moiety. The reaction conditions often include the use of a strong acid, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-dihydrospiro[1,4-benzoxazine-2,1’-cyclobutane] hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce an alcohol. Substitution reactions can result in halogenated derivatives of the original compound.

Scientific Research Applications

3,4-dihydrospiro[1,4-benzoxazine-2,1’-cyclobutane] hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-dihydrospiro[1,4-benzoxazine-2,1’-cyclobutane] hydrochloride involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-bromo-3,4-dihydrospiro[1,4-benzoxazine-2,1’-cyclobutane] hydrochloride
  • 3,4-dihydrospiro[1,4-benzoxazine-2,1’-cyclopropane] hydrochloride

Uniqueness

3,4-dihydrospiro[1,4-benzoxazine-2,1’-cyclobutane] hydrochloride is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

Properties

CAS No.

2247106-91-6

Molecular Formula

C11H14ClNO

Molecular Weight

211.7

Purity

95

Origin of Product

United States

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